molecular formula C22H21NO4 B1681601 3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one CAS No. 667427-75-0

3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one

Cat. No. B1681601
M. Wt: 363.4 g/mol
InChI Key: SNICUMZYPOCXCO-UHFFFAOYSA-N
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Description

The compound “3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one” appears to be a complex organic molecule. However, there’s a lack of detailed description available for this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

There’s no available data on the molecular structure analysis of this compound.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

There’s no available data on the physical and chemical properties of this compound.


Scientific Research Applications

Chemical Synthesis and Heterocyclic Frameworks

An efficient route to synthesize various functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones, including structures related to 3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one, has been developed. This method employs a three-component domino coupling process that is highly atom-economic and avoids the use of expensive catalysts or toxic reagents. The approach is notable for its capacity to create multiple bonds and a stereocenter in a single operation, making it valuable for diversity-oriented synthesis of bioactive heterocycles (Singh, Nandi, & Samai, 2012).

Pharmacological Potentials

The compound of interest has been studied as a part of new P-glycoprotein inhibitors, highlighting its relevance in medical research, particularly in understanding drug metabolism and interactions. The metabolism of such compounds in biological systems has been extensively studied, indicating the formation of various metabolites and providing insights into potential pharmacological activities (Paek, Ji, Kim, Lee, & Lee, 2006).

Advanced Material Development

Innovative methodologies have been explored for synthesizing complex heterocyclic structures, leveraging the chemical properties of isoquinoline derivatives. Such research is instrumental in the development of new materials with potential applications in various fields, including organic electronics and photonics. Techniques like microwave irradiation and solvent-free conditions have been utilized to enhance the efficiency and sustainability of these synthetic processes (Kumar, Kaur, Gupta, & Sharma, 2015).

Molecular Interaction Studies

The effects of substituents on the structure and tautomeric conversions of related compounds have been examined, providing valuable insights into the molecular behavior of these molecules. Such studies are crucial for understanding the chemical and physical properties of new compounds, which is essential for their application in various scientific fields (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

There’s no available data on the future directions or potential applications of this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult a specialist or conduct further research. I’m sorry I couldn’t be of more help.


properties

IUPAC Name

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICUMZYPOCXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trpc6-pam-C20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Reactant of Route 2
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Reactant of Route 5
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
Reactant of Route 6
3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one

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